![molecular formula C20H19NO3 B3932366 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3932366.png)
2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as PHD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer growth. Additionally, 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to possess antioxidant properties, reducing oxidative stress and protecting cells from damage. 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has also been found to possess anticancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is its potential as a new drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments. 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there is limited information available on its pharmacokinetics and toxicity, making it difficult to determine its safety and efficacy.
Future Directions
There are many future directions for research on 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of research is the development of new drugs based on 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. Researchers are exploring the use of 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione as a potential treatment for cancer, neurodegenerative diseases, and other conditions. Additionally, researchers are investigating the mechanism of action of 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione to better understand its effects on cells and signaling pathways. Finally, researchers are exploring the potential side effects and toxicity of 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione to determine its safety and efficacy as a new drug candidate.
Scientific Research Applications
2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to exhibit a range of potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 2-(4-phenoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-phenoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19-17-8-4-5-9-18(17)20(23)21(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYLXKJHLTUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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